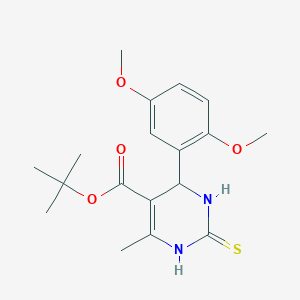![molecular formula C13H20ClN3O2 B3965748 N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride](/img/structure/B3965748.png)
N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride
描述
N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPN is a nicotinamide adenine dinucleotide (NAD) precursor that plays a crucial role in various cellular processes.
作用机制
The mechanism of action of N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride is not fully understood. However, it is believed that this compound increases NAD levels, which play a crucial role in various cellular processes such as energy metabolism, DNA repair, and cellular signaling. NAD levels decline with age, and this decline has been linked to various age-related diseases. By increasing NAD levels, this compound may help to prevent or treat these diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It increases NAD levels, which in turn activates sirtuins, a family of proteins that play a crucial role in regulating cellular processes such as energy metabolism, DNA repair, and cellular signaling. This compound has also been found to reduce oxidative stress and inflammation, which are two major contributors to age-related diseases.
实验室实验的优点和局限性
N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride has several advantages for lab experiments. It is highly soluble in water, which makes it easy to administer to cells or animals. It is also stable under physiological conditions, which means that it can be used in cell culture or animal experiments without degradation.
However, there are limitations to using this compound in lab experiments. This compound is a precursor to NAD, which means that its effects may be indirect and dependent on the availability of other enzymes and cofactors involved in NAD synthesis. In addition, the optimal dose of this compound for different experimental conditions is not well established.
未来方向
There are several future directions for research on N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cancer and metabolic disorders. Another direction is to investigate the optimal dose and duration of this compound treatment in different experimental conditions. Finally, more research is needed to understand the mechanism of action of this compound and its effects on cellular processes.
科学研究应用
N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. This compound has also been found to enhance the regeneration of damaged neurons and improve cognitive function.
In addition, this compound has been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c17-13(12-3-1-4-14-11-12)15-5-2-6-16-7-9-18-10-8-16;/h1,3-4,11H,2,5-10H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXLHYAJYAXLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3965673.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965678.png)

![[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B3965691.png)
![(1-methyl-3-phenylpropyl)[2-(1H-1,2,4-triazol-5-ylthio)ethyl]amine](/img/structure/B3965696.png)
![5-(4-methoxyphenyl)-4-({[2-(4-morpholinyl)ethyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3965699.png)


![4-chloro-N-[(2-ethyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B3965729.png)
![2-amino-4-[3-(ethylthio)-2-thienyl]-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3965753.png)
![N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3965757.png)

![diisopropyl [anilino(2,4-dichlorophenyl)methyl]phosphonate](/img/structure/B3965776.png)